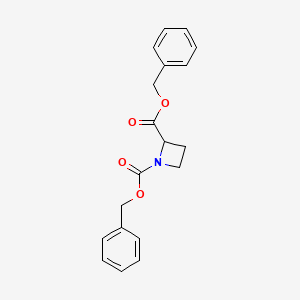

Dibenzyl azetidine-1,2-dicarboxylate

説明

Dibenzyl azetidine-1,2-dicarboxylate is a synthetic organic compound featuring a four-membered azetidine ring (a saturated heterocycle with three carbons and one nitrogen) esterified at the 1- and 2-positions with benzyl groups. Azetidine derivatives are valued in medicinal chemistry and catalysis due to their strained ring system, which enhances reactivity in ring-opening or functionalization reactions .

特性

分子式 |

C19H19NO4 |

|---|---|

分子量 |

325.4 g/mol |

IUPAC名 |

dibenzyl azetidine-1,2-dicarboxylate |

InChI |

InChI=1S/C19H19NO4/c21-18(23-13-15-7-3-1-4-8-15)17-11-12-20(17)19(22)24-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

InChIキー |

VJXZMUBDIAXAPH-UHFFFAOYSA-N |

正規SMILES |

C1CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on azetidine-based dicarboxylates and other cyclic/acyclic dicarboxylate esters, highlighting molecular features, synthesis, and applications.

Azetidine-Based Dicarboxylates

Key Observations :

- Ester Groups : Bulky substituents (e.g., tert-butyl, benzyl) influence solubility and reactivity. Benzyl esters are often used as protecting groups in organic synthesis .

- Synthetic Yields : Azetidine derivatives synthesized via palladium-catalyzed reactions or photochemical methods typically yield 70–80% .

Non-Azetidine Dicarboxylates

Key Observations :

- Ring Strain vs. Stability : Azetidine’s four-membered ring offers higher strain (and reactivity) compared to five-membered (pyrrolidine) or six-membered (cyclohexane) analogs .

- Applications : DBAD, a diazen derivative, is widely used in redox reactions, whereas azetidine derivatives are explored for bioactive molecule synthesis .

Research Findings and Data Analysis

Physicochemical Properties

- NMR Data : Azetidine derivatives show distinct ^1H NMR signals for the strained ring protons (δ 2.05–4.48 ppm) and benzyl ester protons (δ 7.20–7.56 ppm) .

- Thermal Stability : Cyclohexane-based dicarboxylates (e.g., 3h) are stable oils, while DBAD’s crystalline form suggests higher melting points (~96.5°C for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。